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Compound of Interest

Compound Name: LEI-106

Cat. No.: B15614893

Get Quote

LS-106 is a novel, fourth-generation epidermal growth factor receptor (EGFR) inhibitor

specifically designed to overcome resistance to third-generation EGFR inhibitors in non-small

cell lung cancer (NSCLC). Its primary therapeutic application is in treating NSCLC patients who

have developed the EGFR C797S tertiary mutation, a key mechanism of acquired resistance to

osimertinib.

Quantitative Data Summary
The following tables summarize the key quantitative data for LS-106 from preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity of LS-106[1][2]
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EGFR Mutant LS-106 IC50 (nmol/L)

EGFR19del/T790M/C797S 2.4

EGFRL858R/T790M/C797S 3.1

EGFRL858R/T790M 7.3

EGFR19del/T790M 74.1

EGFRwt 151.5

EGFR19del 402.9

Table 2: In Vitro Cellular Proliferation Inhibition by LS-106[2]

Cell Line EGFR Mutation Status LS-106 IC50 (µM)

BaF3-EGFR19del/T790M 19del/T790M 0.09

BaF3-

EGFR19del/T790M/C797S
19del/T790M/C797S 0.09

BaF3-

EGFRL858R/T790M/C797S
L858R/T790M/C797S 0.12

Table 3: In Vivo Anti-Tumor Efficacy of LS-106 in a PC-9-OR Xenograft Model[1][2]

Treatment Group Dose (mg/kg, oral)
Tumor Growth Inhibition
(TGI)

LS-106 30 83.5%

LS-106 60 136.6%

Experimental Protocols
The inhibitory activity of LS-106 against various EGFR kinase mutants was determined using a

cell-free enzymatic assay. Recombinant EGFR proteins were incubated with a specific

substrate and ATP. The kinase reaction was initiated, and the level of substrate phosphorylation
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was measured. LS-106 was added at varying concentrations to determine the IC50 value,

which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

BaF3 cells, which are dependent on cytokine signaling for survival and proliferation, were

engineered to express different EGFR mutations. These cells were seeded in 96-well plates

and treated with increasing concentrations of LS-106 for 72 hours. Cell viability was assessed

using the Cell Counting Kit-8 (CCK8) assay, which measures the metabolic activity of viable

cells. The IC50 values for cell growth inhibition were then calculated.

PC-9-OR cells (harboring EGFR19del/T790M/C797S) were treated with different

concentrations of LS-106. Following treatment, cells were lysed, and protein concentrations

were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a

PVDF membrane. The membrane was blocked and then incubated with primary antibodies

specific for phosphorylated EGFR (p-EGFR) and total EGFR. After washing, the membrane

was incubated with a secondary antibody, and the protein bands were visualized using a

chemiluminescence detection system. This method allows for the assessment of the inhibitory

effect of LS-106 on EGFR activation.

A patient-derived xenograft (PDX) model was established using PC-9-OR cells, which harbor

the EGFR triple mutation. These cells were implanted subcutaneously into immunodeficient

mice. Once the tumors reached a palpable size, the mice were randomized into treatment

groups and orally administered LS-106 or a vehicle control. Tumor volume was measured

regularly to assess the anti-tumor efficacy. The tumor growth inhibition (TGI) was calculated at

the end of the study.

BaF3-EGFR19del/T790M/C797S and PC-9-OR cells were treated with LS-106 at various

concentrations. Apoptosis was assessed using an Annexin V-FITC/Propidium Iodide (PI)

apoptosis detection kit followed by flow cytometry. Annexin V binds to phosphatidylserine,

which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI

stains the DNA of cells with compromised membranes (late apoptosis or necrosis). This allows

for the quantification of apoptotic cells.
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Caption: EGFR signaling pathway and the inhibitory action of LS-106.
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ADG106: A CD137 (4-1BB) Agonistic Antibody
ADG106 is a fully human agonistic monoclonal antibody that targets CD137 (also known as 4-

1BB), a costimulatory receptor expressed on activated T cells and natural killer (NK) cells. By

activating CD137, ADG106 enhances anti-tumor immune responses, making it a promising

candidate for cancer immunotherapy.

Quantitative Data Summary
The following tables summarize key quantitative data for ADG106.

Table 4: ADG106 Phase 1 Clinical Trial (NCT03802955) - Safety and Efficacy[3]

Parameter Value

Dose Escalation 0.1, 0.5, 1.5, 3.0, 5.0, 10.0 mg/kg

Dose-Limiting Toxicity (DLT)
1 patient (6.3%) at 10.0 mg/kg (Grade 4

neutropenia)

Most Frequent Treatment-Related Adverse

Events

Leukopenia (22.6%), neutropenia (22.6%),

elevated ALT (22.6%), rash (21.0%)

Overall Disease Control Rate (Solid Tumors) 47.1%

Overall Disease Control Rate (Non-Hodgkin's

Lymphoma)
54.5%

Table 5: ADG106 Preclinical Anti-Tumor Activity[4]

Mouse Model Treatment Outcome

H22 (liver cancer) ADG106
Significant tumor growth

inhibition

CT26 (colon cancer) ADG106
Significant tumor growth

inhibition

EMT6 (breast cancer) ADG106
Significant tumor growth

inhibition
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Experimental Protocols
Human CD137-expressing Jurkat cells containing an NF-κB-luciferase reporter construct were

used. These cells were co-cultured with CHO-K1 cells expressing human FcγRIIB to facilitate

crosslinking. The cells were then incubated with serially diluted ADG106. The activation of the

CD137 signaling pathway leads to the activation of NF-κB, which in turn drives the expression

of the luciferase reporter gene. The luciferase activity was measured by a bioluminescence

assay to quantify the agonistic activity of ADG106.

Human CD8+ T cells were isolated from healthy donors. The T cells were cultured on plates

pre-coated with a suboptimal concentration of an anti-CD3 antibody to provide a primary T cell

receptor signal. Serially diluted ADG106 was then added to the cultures. T cell proliferation was

measured after 96 hours using a luminescent cell viability assay (e.g., CellTiter-Glo). The

concentration of IFN-γ in the cell culture supernatant was measured by ELISA to assess T cell

activation and effector function.

Syngeneic mouse models, such as H22 (liver cancer), CT26 (colon cancer), and EMT6 (breast

cancer), were used. Tumor cells were implanted into immunocompetent mice. Once tumors

were established, mice were treated with ADG106. Tumor growth was monitored, and at the

end of the study, tumors were harvested for analysis of immune cell infiltration (e.g., CD4+ and

CD8+ T cells) by immunohistochemistry.

This was an open-label, dose-escalation study in patients with advanced solid tumors or

relapsed/refractory non-Hodgkin's lymphoma. The study followed a standard 3+3 dose-

escalation design. Patients received intravenous infusions of ADG106 every 3 weeks. The

primary objectives were to evaluate the safety and tolerability of ADG106 and to determine the

maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D). Secondary

objectives included assessing the pharmacokinetic profile, immunogenicity, and preliminary

anti-tumor activity.

Signaling Pathway
Caption: CD137 (4-1BB) signaling pathway and the agonistic action of ADG106.

CNP-106: An Antigen-Specific Immune Tolerance
Therapy
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CNP-106 is an investigational therapy for generalized myasthenia gravis (gMG), an

autoimmune disease characterized by the production of autoantibodies against the

acetylcholine receptor (AChR). CNP-106 is composed of biodegradable nanoparticles

encapsulating AChR antigens and is designed to induce antigen-specific immune tolerance,

thereby reprogramming the immune system to stop the autoimmune attack on the

neuromuscular junction.[5]

Quantitative Data Summary
As CNP-106 is in early-stage clinical development, extensive quantitative efficacy data is not

yet publicly available. The primary focus of the ongoing clinical trial is on safety and

pharmacodynamics.

Table 6: CNP-106 Phase 1b/2a Clinical Trial (NCT06106672) Design[2][6][7]

Parameter Details

Study Phase Phase 1b/2a

Study Design
Double-blind, randomized, placebo-controlled,

multiple ascending doses

Target Enrollment 54 subjects

Patient Population
Adults (18-75 years) with generalized

myasthenia gravis (AChR antibody-positive)

Primary Endpoint Safety and tolerability

Secondary & Exploratory Endpoints

Pharmacodynamics, clinical efficacy (disease-

specific scores), quality of life measures,

antigen-specific T cells, AChR antibodies

Intervention Intravenous infusion of CNP-106 or placebo

Experimental Protocols
The efficacy of CNP-106 was likely first evaluated in an EAMG mouse model. In this model,

myasthenia gravis is induced in animals, leading to the development of anti-AChR antibodies

and muscle weakness. Treatment with CNP-106 would be administered, and the outcomes,
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such as improvement in muscle function and reduction in autoantibody levels, would be

assessed.[5]

This is a first-in-human trial to evaluate the safety, tolerability, pharmacodynamics, and

preliminary efficacy of CNP-106. Enrolled subjects are randomized to receive either CNP-106

or a placebo via intravenous infusion. The study employs a multiple ascending dose design to

identify a safe and biologically active dose range. Safety is monitored through the recording of

adverse events. Pharmacodynamic effects are assessed by measuring changes in antigen-

specific T cell populations and levels of anti-AChR antibodies in the blood. Clinical efficacy is

evaluated using established myasthenia gravis scoring systems.

Signaling Pathway (Mechanism of Action)
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Caption: Proposed mechanism of CNP-106 in inducing antigen-specific immune tolerance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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